molecular formula C13H14N2O B12508923 2-(1-Benzyl-5-oxopyrrolidin-2-yl)acetonitrile

2-(1-Benzyl-5-oxopyrrolidin-2-yl)acetonitrile

Cat. No.: B12508923
M. Wt: 214.26 g/mol
InChI Key: ALFHJBBHXKYUNR-UHFFFAOYSA-N
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Description

2-(1-Benzyl-5-oxopyrrolidin-2-yl)acetonitrile is a chemical compound with the molecular formula C13H14N2O It is characterized by a pyrrolidine ring substituted with a benzyl group and an acetonitrile group

Preparation Methods

The synthesis of 2-(1-Benzyl-5-oxopyrrolidin-2-yl)acetonitrile typically involves the reaction of pyrrolidine derivatives with benzyl halides and acetonitrile. One common synthetic route includes the following steps:

    Formation of the Pyrrolidine Ring: Starting with a suitable precursor, the pyrrolidine ring is formed through cyclization reactions.

    Benzylation: The pyrrolidine derivative is then reacted with a benzyl halide (e.g., benzyl chloride) under basic conditions to introduce the benzyl group.

    Introduction of the Acetonitrile Group: Finally, the benzylated pyrrolidine is reacted with acetonitrile in the presence of a suitable catalyst to form the desired compound.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis .

Chemical Reactions Analysis

2-(1-Benzyl-5-oxopyrrolidin-2-yl)acetonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the nitrile group to an amine group.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl group, where nucleophiles replace the benzyl group with other functional groups.

Common reagents and conditions used in these reactions include strong acids or bases, metal catalysts, and specific solvents to facilitate the desired transformations .

Scientific Research Applications

2-(1-Benzyl-5-oxopyrrolidin-2-yl)acetonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(1-Benzyl-5-oxopyrrolidin-2-yl)acetonitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research .

Properties

IUPAC Name

2-(1-benzyl-5-oxopyrrolidin-2-yl)acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O/c14-9-8-12-6-7-13(16)15(12)10-11-4-2-1-3-5-11/h1-5,12H,6-8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALFHJBBHXKYUNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1CC#N)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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